molecular formula C9H6BrFO2 B132290 4-Bromo-2-fluorocinnamic acid CAS No. 149947-19-3

4-Bromo-2-fluorocinnamic acid

Cat. No. B132290
M. Wt: 245.04 g/mol
InChI Key: SVJGKQYKYNDYMU-DUXPYHPUSA-N
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Description

4-Bromo-2-fluorocinnamic acid is a halogenated cinnamic acid derivative that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss 4-bromo-2-fluorocinnamic acid, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 4-bromo-2-fluorocinnamic acid.

Synthesis Analysis

The synthesis of related halogenated aromatic compounds often involves regioselective methods and metal-catalyzed reactions. For instance, the preparation of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is described as a regioselective metal-free process . Similarly, the synthesis of highly functionalized 4-bromopyridines through fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes is another example of the sophisticated techniques used in the synthesis of bromo-fluoro aromatic compounds . These methods could potentially be adapted for the synthesis of 4-bromo-2-fluorocinnamic acid.

Molecular Structure Analysis

The crystal structure landscape of halogenated cinnamic acids has been explored, with studies showing that doping with different substituents can lead to new crystal structures . This suggests that the molecular structure of 4-bromo-2-fluorocinnamic acid could also exhibit polymorphism and form solid solutions with other structurally similar compounds, influenced by π-π interactions, weak hydrogen bonds, and halogen bonds.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is often leveraged in various chemical transformations. For example, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides has been demonstrated, which could be relevant to the transformation of intermediates in the synthesis of 4-bromo-2-fluorocinnamic acid . Additionally, the biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid by activated sludge microorganisms indicates that halogenated cinnamic acids can undergo environmental degradation, which may be relevant for the disposal and environmental impact of 4-bromo-2-fluorocinnamic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms, which can affect their reactivity and interactions. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involves a Grignard reaction and subsequent reactions that highlight the reactivity of the bromo and fluoro substituents . The development of fluorogenic reagents for carboxylic acids also underscores the importance of understanding the reactivity of halogenated compounds in analytical applications .

Scientific Research Applications

Bioaugmentation in Waste Treatment

4-Fluorocinnamic acid (4-FCA), closely related to 4-Bromo-2-fluorocinnamic acid, has been studied for its role in waste treatment. In one study, a rotating biological contactor (RBC) was used to treat shock loadings of 4-FCA. This study demonstrated the potential for bioaugmentation in managing waste streams containing fluorinated compounds (Amorim et al., 2013).

Aerobic Biotransformation in Wastewater Treatment

Another research focus has been on the aerobic biotransformation of 4-FCA using non-acclimated industrial activated sludge. This study is significant for understanding how such compounds behave in biological wastewater treatment plants (Freitas dos Santos et al., 2004).

Synthesis Applications

4-Bromo-2-fluorocinnamic acid is also relevant in synthetic applications. A study explored synthesizing methyl 4-fluorocinnamate, an important compound in asymmetric dihydroxylation and aminohydroxylation, from 4-fluorocinnamic acid (Si, 2004).

Biodegradation and Environmental Impact

Research has also been conducted on the biodegradation of 4-FCA. Strains of bacteria capable of degrading 4-FCA have been isolated, indicating the potential for bioremediation of environments contaminated with this compound (Yu, 2013).

Biodegradation Monitoring Techniques

The biodegradation of 4-FCA has been monitored using membrane inlet mass spectrometry (MIMS), showcasing an alternative method for analyzing the biodegradation of semi-volatile organic compounds (Creaser et al., 2002).

Biodegradation by Bacterial Consortia

A study highlighted the complete biodegradation of 4-FCA by a consortium of bacterial strains, which utilized the compound for growth under aerobic conditions (Hasan et al., 2010).

Mineralization by Bacterial Strains

Another study focused on the mineralization of 4-FCA by a bacterial strain capable of using it as the sole carbon source, highlighting the potential for environmental cleanup of fluorinated organic compounds (Amorim et al., 2013).

Safety And Hazards

4-Bromo-2-fluorocinnamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJGKQYKYNDYMU-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhou, M Young - 2019 - … .s3.amazonaws.com
Methods to catalytically introduce deuterium in synthetically useful yields ortho to a carboxylic acid directing group on arenes typically requires D2 or CD3CO2D, which makes using …

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